molecular formula C11H19LiN2O4 B2581199 Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate CAS No. 2408957-36-6

Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate

Cat. No.: B2581199
CAS No.: 2408957-36-6
M. Wt: 250.22
InChI Key: QVNXBCINTNHOTI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate is a useful research compound. Its molecular formula is C11H19LiN2O4 and its molecular weight is 250.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Stereoselective Synthesis

Research has explored the stereoselective synthesis of azetidinone derivatives using lithium enolate. A study by Ishihara, Ichihara, and Yamanaka (1996) demonstrated the use of lithium diisopropylamide to create lithium enolate, which underwent stereoselective condensation with aldehyde imines to afford trans-3-fluoro-3-methyl-2-azetidinone derivatives (Ishihara, Ichihara, & Yamanaka, 1996).

2. Ring-Opening Polymerization

Lithium compounds have been utilized in the ring-opening polymerization of cyclic esters. Dean et al. (2013) characterized lithium compounds of tetradentate amino-bis(phenolato)-tetrahydrofuranyl ligands for this purpose. Their reactivity in the polymerization of rac-lactide was studied, highlighting the influence of various factors like monomer concentration and temperature (Dean et al., 2013).

3. Enamine Synthesis and Isomerization

The lithiation and isomerization of allylic amines have been investigated as a route to enamines and their carbonyl derivatives. Eisch and Shah (1991) explored how [3-(Diphenylamino)-2-propenyl]lithium, prepared by lithiation of allyldipenylamine, can undergo alkylation with various reagents to yield enamines (Eisch & Shah, 1991).

4. Methylation and Stereochemistry

The methylation of lithium derivatives of azetidinone diastereomers has been studied for its stereochemical outcomes. Romanova et al. (1990) found that this process is stereospecific, leading to the formation of trans-dimethyl azetidinone derivatives (Romanova, Tallo, Borisenko, & Bundel', 1990).

5. Synthesis of Non-Racemic Tert-Thiols

The synthesis of optically active α-mercapto derivatives of various acids has been explored using condensation with pivalaldehyde and subsequent reactions involving lithium compounds. Strijtveen and Kellogg (1987) demonstrated this process, highlighting the production of α-branched α-mercaptocarboxylic acids or esters in high enantiomeric excesses (Strijtveen & Kellogg, 1987).

6. Synthesis of Amino Acids

Amidoalkylation of lithium enolates has been used to synthesize amino acids. D'souza et al. (1995) conducted a study where the lithium enolate of an oxazolidinone underwent amidoalkylation, followed by cleavage processes, to yield 3-amino-2-phenylpropanoic acid (D'souza, Motevalli, Robinson, & Wyatt, 1995).

Properties

IUPAC Name

lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.Li/c1-7(9(14)15)13-5-8(6-13)12-10(16)17-11(2,3)4;/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNXBCINTNHOTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C(=O)[O-])N1CC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.